molecular formula C5H3BrF2O B2602504 3-Bromo-2-(difluoromethyl)furan CAS No. 2247106-93-8

3-Bromo-2-(difluoromethyl)furan

Cat. No. B2602504
CAS RN: 2247106-93-8
M. Wt: 196.979
InChI Key: DNMHIEZPVRTYHB-UHFFFAOYSA-N
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Description

“3-Bromo-2-(difluoromethyl)furan” is a chemical compound with the molecular formula C5H3BrF2O. It has a molecular weight of 196.98 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H3BrF2O/c6-3-1-2-9-4(3)5(7)8/h1-2,5H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a predicted boiling point of 125.4±35.0 °C and a predicted density of 1.692±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

An Efficient Synthesis and Substitution Approach

Research demonstrates a convenient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans from accessible precursors, showcasing the versatility of the 2-bromo group in both palladium-mediated couplings and direct nucleophilic substitutions. This allows for a broad range of 2-substituted-3-aroyl-benzo[b]furans to be accessed, highlighting the potential of bromo-functionalized furans in synthetic chemistry (Gill et al., 2008).

Cobalt(III)-Catalyzed Synthesis of Furans

Innovations in Heterocycle Assembly

A new cationic Co(III) catalyst facilitates the one-step synthesis of N-aryl-2H-indazoles and furans via C–H bond additions to aldehydes, followed by cyclization and aromatization. This process showcases a cost-effective route for assembling heterocycles, crucial for pharmaceutical, agrochemical, and materials research, and demonstrates the first example of Co(III)-catalyzed additions to aldehydes (Hummel & Ellman, 2014).

Methods for the Synthesis of Amidofurans

Novel Approaches to Amidofuran Synthesis

Various new methods have been described for synthesizing differently substituted 2-amidofurans. Techniques involve thermolysis of furan-2-carbonyl azide, C-N cross-coupling reactions, and reactions of cyclic carbinol amides with triflic anhydride, offering high yields of alpha-(trifluoromethyl)sulfonamido-substituted furans under mild conditions (Padwa et al., 2003).

Synthesis of Iodofurans

Palladium-Catalyzed Iodocyclization

A method for preparing 2,5-disubstituted 3-iodofurans involves palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, followed by iodocyclization. This method provides a route for generating iodine-containing furans, which can be further elaborated to 2,3,5-trisubstituted furans under mild conditions (Chen et al., 2011).

Corrosion Inhibition by Furan Derivatives

Furan Derivatives as Corrosion Inhibitors

Studies on three furan derivatives' efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions reveal that these compounds significantly inhibit corrosion even at low concentrations. They function as mixed-type inhibitors, impacting both cathodic and anodic corrosion currents. This research illustrates the potential application of furan derivatives in protecting metals against corrosion (Khaled & El-maghraby, 2014).

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H315, H319, H335 . These codes correspond to various hazards such as flammability, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2-(difluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2O/c6-3-1-2-9-4(3)5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMHIEZPVRTYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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